molecular formula C18H23NO4S B14789660 4-Cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid

4-Cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid

Cat. No.: B14789660
M. Wt: 349.4 g/mol
InChI Key: MDCWKAZNJZJMGI-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-Cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically start with the preparation of the thiomorpholine ring, followed by the introduction of the cyclohexyl and methoxyphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

4-Cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-Cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid can be compared with other similar compounds, such as:

  • 4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxothiomorpholine-2-carboxamide
  • Other thiomorpholine derivatives : These compounds share the thiomorpholine ring but differ in the substituents attached to the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

4-cyclohexyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid

InChI

InChI=1S/C18H23NO4S/c1-23-14-10-6-5-9-13(14)16-17(18(21)22)24-11-15(20)19(16)12-7-3-2-4-8-12/h5-6,9-10,12,16-17H,2-4,7-8,11H2,1H3,(H,21,22)

InChI Key

MDCWKAZNJZJMGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(SCC(=O)N2C3CCCCC3)C(=O)O

Origin of Product

United States

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